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Compound of Interest

Compound Name: 2-Methylfuran-3-carbohydrazide

Cat. No.: B1301015 Get Quote

For researchers, scientists, and professionals in drug development, understanding the three-

dimensional structure of novel compounds is paramount for rational drug design. X-ray

crystallography provides definitive insights into molecular geometry, conformation, and

intermolecular interactions that govern the biological activity of therapeutic candidates. This

guide offers a comparative overview of the crystallographic structures of furan-carbohydrazide

derivatives, compounds of significant interest due to their diverse pharmacological profiles.

While crystallographic data for 2-methylfuran-3-carbohydrazide itself is not publicly available

in crystallographic databases as of late 2025, this guide presents a detailed comparison of

three closely related and structurally characterized derivatives. These compounds serve as

excellent surrogates for understanding the structural nuances of this class of molecules. The

derivatives compared are:

Compound 1: N'-[(E)-Furan-2-ylmethylidene]furan-2-carbohydrazide

Compound 2: N′-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide[1]

Compound 3: N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate[2][3]

[4]

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the three furan-

carbohydrazide derivatives, allowing for a direct comparison of their solid-state structures.
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Parameter

Compound 1: N'-
[(E)-Furan-2-
ylmethylidene]fura
n-2-
carbohydrazide[5]

Compound 2: N′-
[(E)-Furan-2-
ylmethylidene]pyri
dine-3-
carbohydrazide[1]

Compound 3: N′-[4-
(dimethylamino)be
nzylidene]furan-2-
carbohydrazide
monohydrate[2][3]

Chemical Formula C₁₀H₈N₂O₃ C₁₁H₉N₃O₂ C₁₄H₁₅N₃O₂·H₂O

Molecular Weight 204.18 g/mol 215.21 g/mol 277.30 g/mol

Crystal System Orthorhombic Triclinic Monoclinic

Space Group Pbca P-1 P2₁/n

Unit Cell Dimensions

a = 11.3142(4) Åb =

7.5526(2) Åc =

22.9030(9) Åα = 90°β

= 90°γ = 90°

a = 9.441(2) Åb =

10.237(3) Åc =

11.023(2) Åα =

75.10(2)°β =

85.413(19)°γ =

84.11(2)°

a = 7.1478(3) Åb =

21.9868(9) Åc =

8.8785(4) Åα = 90°β =

106.338(2)°γ = 90°

Volume (Å³) 1957.10 1022.5(4) 1339.29(10)

Z (Molecules/Unit

Cell)
8 4 4

Key Structural

Features

Intermolecular N-H···O

hydrogen bonding.[5]

Two independent

molecules in the

asymmetric unit.

Dihedral angle

between pyridine and

furan rings of

14.96(10)° and

5.53(10)°.[1]

The carbohydrazide

moiety is nearly

coplanar with the

benzene ring.

Dihedral angle

between the benzene

and furan rings is

34.47(6)°.[2][3]

Experimental Protocols
The successful determination of a crystal structure relies on a meticulous experimental

workflow, from synthesis to data refinement. Below are detailed methodologies representative

of those used for the analysis of furan-carbohydrazide derivatives.
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Synthesis and Crystallization
General Synthesis of Schiff Base Derivatives: A common route to synthesize hydrazone

derivatives involves the condensation reaction between a carbohydrazide and an appropriate

aldehyde.

Dissolution: Dissolve the furan-carbohydrazide (1 mmol) in a suitable solvent such as

ethanol or methanol.

Addition of Aldehyde: To this solution, add an equimolar amount of the desired aldehyde

(e.g., furan-2-carbaldehyde or 4-(dimethylamino)benzaldehyde).

Catalysis: A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the

reaction.

Reaction: The mixture is typically refluxed for several hours.

Isolation: Upon cooling, the resulting solid product is collected by filtration, washed with a

cold solvent, and dried.

Single Crystal Growth: Obtaining high-quality single crystals is often the most critical and

challenging step. Slow evaporation and vapor diffusion are common techniques.

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g.,

ethanol, DMF) is prepared. The container is loosely covered to allow the solvent to evaporate

slowly over several days to weeks, leading to the formation of single crystals.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This

vial is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in

which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the

compound's solution, reducing its solubility and inducing crystallization.

X-ray Diffraction Data Collection and Structure
Refinement

Crystal Mounting: A suitable single crystal of appropriate dimensions (typically 0.1-0.3 mm) is

selected and mounted on a goniometer head, often at a low temperature (e.g., 100-150 K) to
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minimize thermal vibrations and radiation damage.

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα

radiation, λ = 0.71073 Å). A detector records the diffraction pattern as the crystal is rotated.

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters, space group, and integrated intensities of the reflections.

Structure Solution: The initial crystal structure is solved using direct methods or Patterson

methods. This provides an initial model of the electron density.

Structure Refinement: The atomic positions and displacement parameters of the model are

refined against the experimental diffraction data using full-matrix least-squares on F².

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The final model is validated by checking metrics such as R-factors and goodness-of-fit.

Visualizing the Workflow
The following diagram illustrates the typical workflow for the X-ray crystallography of small

molecules like the 2-methylfuran-3-carbohydrazide derivatives.

Synthesis & Purification Crystal Growth X-ray Diffraction Structure Determination

Synthesis of Derivative Purification Single Crystal Growth
(e.g., Vapor Diffusion) Crystal Mounting Data Collection Data Processing Structure Solution Structure Refinement Validation & Analysis final_structure

Final 3D Structure

Click to download full resolution via product page

General workflow for X-ray crystallography.

This guide provides a foundational comparison and detailed protocols relevant to the

crystallographic study of 2-methylfuran-3-carbohydrazide derivatives. By leveraging the data

from structurally similar compounds, researchers can gain valuable insights into the

conformational preferences and packing motifs that are likely to be observed in this promising

class of molecules, thereby accelerating drug discovery and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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